molecular formula C17H12BrClN2O3 B11585965 5-[(2-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide

5-[(2-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide

Cat. No.: B11585965
M. Wt: 407.6 g/mol
InChI Key: KKMZDXWZZIWZQA-UHFFFAOYSA-N
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Description

5-[(2-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and bromophenoxy and chloropyridinyl substituents

Preparation Methods

The synthesis of 5-[(2-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the Bromophenoxy Intermediate: The synthesis begins with the bromination of phenol to form 2-bromophenol. This intermediate is then reacted with formaldehyde to yield 2-bromophenoxymethyl alcohol.

    Formation of the Chloropyridinyl Intermediate: Separately, 5-chloropyridine-2-amine is synthesized through chlorination of pyridine followed by amination.

    Coupling Reaction: The final step involves the coupling of the bromophenoxymethyl intermediate with the chloropyridinyl intermediate in the presence of a furan-2-carboxylic acid derivative. This step typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired amide bond.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

5-[(2-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

5-[(2-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for the biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 5-[(2-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide include other furan-2-carboxamide derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity or material characteristics. For example:

    5-[(2-chlorophenoxy)methyl]-N-(5-bromopyridin-2-yl)furan-2-carboxamide: This compound has a similar structure but with reversed halogen substituents, which may affect its reactivity and biological activity.

    5-[(2-methoxyphenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide: The presence of a methoxy group instead of a bromine atom can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H12BrClN2O3

Molecular Weight

407.6 g/mol

IUPAC Name

5-[(2-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C17H12BrClN2O3/c18-13-3-1-2-4-14(13)23-10-12-6-7-15(24-12)17(22)21-16-8-5-11(19)9-20-16/h1-9H,10H2,(H,20,21,22)

InChI Key

KKMZDXWZZIWZQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)Br

Origin of Product

United States

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